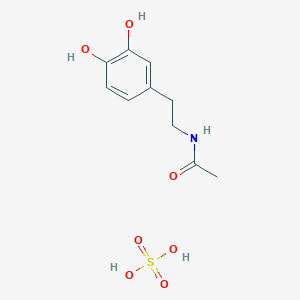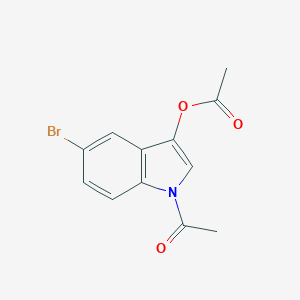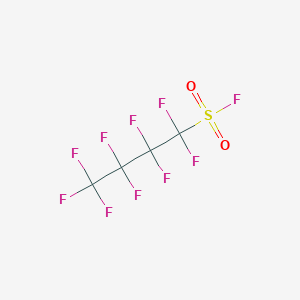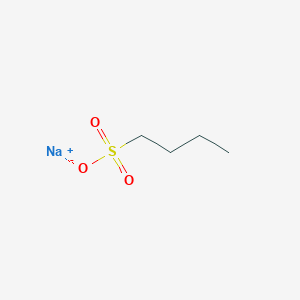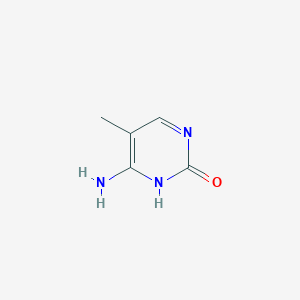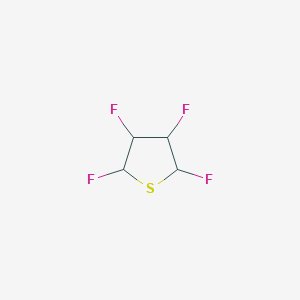
Butyl octanoate
概要
説明
Butyl octanoate, also known as butyl caprylate, is an ester formed by the condensation of octanoic acid and butanol. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound has the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Butyl octanoate can be synthesized through esterification, where octanoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the ester product.
Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic catalysis. Enzymes such as alcohol acyltransferases (AATs) are employed to catalyze the reaction between octanoyl-CoA and butanol. This method is advantageous due to its specificity and environmentally friendly nature .
化学反応の分析
Types of Reactions: Butyl octanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanoic acid and butanol.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol in the presence of a catalyst such as sodium methoxide.
Oxidation: this compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Major Products Formed:
Hydrolysis: Octanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products including aldehydes and carboxylic acids
科学的研究の応用
Butyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways involving fatty acid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and biofuels
作用機序
The mechanism of action of butyl octanoate involves its interaction with enzymes such as alcohol acyltransferases. These enzymes catalyze the transfer of the acyl group from octanoyl-CoA to butanol, forming this compound. The molecular targets include the active sites of these enzymes, where the catalytic reaction takes place .
類似化合物との比較
Butyl butanoate: Another ester with a fruity odor, used in flavoring and fragrance applications.
Ethyl octanoate: Similar in structure but with an ethyl group instead of a butyl group, used in the food industry.
Methyl octanoate: An ester with a methyl group, used in various industrial applications .
Uniqueness: Butyl octanoate is unique due to its specific combination of octanoic acid and butanol, which gives it distinct properties such as its fruity odor and its applications in both the flavor and fragrance industry as well as in biofuel production.
特性
IUPAC Name |
butyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXNDMJWRZYVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060432 | |
| Record name | Butyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-75-3 | |
| Record name | Butyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl caprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I64Y9N2WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is butyl octanoate and what is it typically used for?
A1: this compound is a short-chain alkyl ester appreciated for its fruity aroma. [] This characteristic makes it a valuable flavoring compound in various industries. It is commonly used in fruit-flavored products like beverages, candies, and baked goods, as well as in dairy products, wines, perfumes, and household cleaners. []
Q2: Can this compound be produced through biocatalytic processes?
A2: Yes, research has shown that this compound can be synthesized using enzymes like cutinase from Fusarium solani pisi. [] This enzymatic synthesis has been successfully carried out in organic solvent media, with high esterification yields achieved for various alcohol and acid chain lengths. [] For instance, a yield above 95% was observed for C4-C6 acid and alcohol chain length. []
Q3: Are there alternative methods for this compound synthesis besides using Fusarium solani pisi cutinase?
A3: Yes, researchers have explored engineering Escherichia coli for this compound production. [] This approach focuses on utilizing the endogenous octanoyl-CoA produced within the bacteria. [] By enhancing octanoyl-CoA availability through metabolic engineering and improving the substrate specificity of alcohol acyl transferase (AAT) enzymes, researchers achieved a this compound accumulation of 3.3 + 0.1 mg/L after 48 hours of cultivation. []
Q4: Does this compound play a role in insect chemical communication?
A4: Research suggests that this compound might be involved in the chemical communication of the peach fruit moth, Carposina sasakii. [] A study found that a chemosensory protein, CsasCSP9, highly expressed in the antennae of male moths, exhibited binding affinity to this compound. [] This suggests that CsasCSP9 might help male moths detect and locate females or host plants releasing this compound.
Q5: Has this compound been identified in any natural sources?
A5: Yes, this compound has been found as a constituent of essential oils and extracts from various plants. For example, it was identified as a major component in the n-hexane extract of Zosimia absinthifolia, reaching 31.4% of the total composition. [] This plant, belonging to the Umbelliferae family, is known for its aromatic properties. Additionally, this compound was detected as the most abundant compound (24.88%) in the essential oil extracted from the flowers of Prangos uloptera, a medicinal plant native to Iran. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


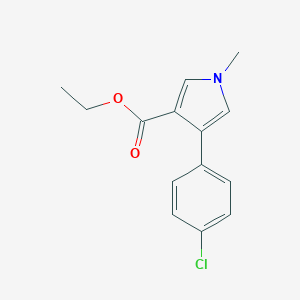
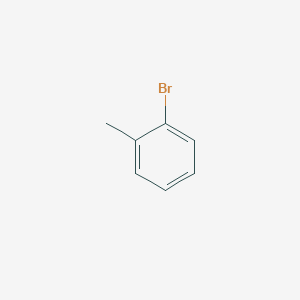
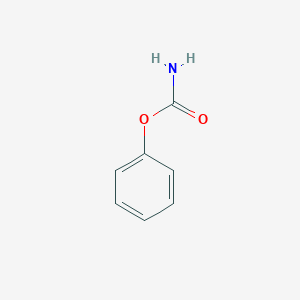
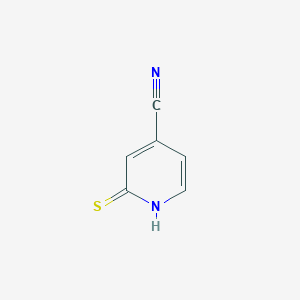


![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
